molecular formula C15H26Cl2N2O3 B136097 1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine CAS No. 53960-20-6

1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine

Cat. No.: B136097
CAS No.: 53960-20-6
M. Wt: 353.3 g/mol
InChI Key: PXMIANPUSWGLQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine is a research chemical of significant interest in preclinical neuroscience and neuropharmacology. It is a structural analog of compounds like trimetazidine and shares features with piperazine-based cognitive enhancers. Its primary research value lies in investigating its potential interaction with neurotransmitter systems, particularly as a dopamine and norepinephrine reuptake inhibitor . Researchers utilize this compound to study its effects on cognitive processes, including memory and attention, in animal models and in vitro systems. The 2,3,4-trimethoxyphenyl moiety is a key pharmacophore believed to contribute to its binding affinity and specificity. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. All necessary handling and safety protocols, as detailed in its Safety Data Sheet , must be followed.

Properties

CAS No.

53960-20-6

Molecular Formula

C15H26Cl2N2O3

Molecular Weight

353.3 g/mol

IUPAC Name

1-methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;dihydrochloride

InChI

InChI=1S/C15H24N2O3.2ClH/c1-16-7-9-17(10-8-16)11-12-5-6-13(18-2)15(20-4)14(12)19-3;;/h5-6H,7-11H2,1-4H3;2*1H

InChI Key

PXMIANPUSWGLQA-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CC2=C(C(=C(C=C2)OC)OC)OC

Canonical SMILES

CN1CCN(CC1)CC2=C(C(=C(C=C2)OC)OC)OC.Cl.Cl

Synonyms

1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine Hydrochloride; 

Origin of Product

United States

Preparation Methods

Synthesis of 2,3,4-Trimethoxybenzyl Chloride

The starting material, 2,3,4-trimethoxybenzyl chloride, is synthesized via chlorination of 2,3,4-trimethoxybenzyl alcohol using thionyl chloride (SOCl₂). The reaction proceeds under anhydrous conditions at 0–5°C to minimize side reactions. Excess SOCl₂ ensures complete conversion, with gaseous byproducts (HCl and SO₂) neutralized using alkaline scrubbers.

N-Alkylation of 1-Methylpiperazine

The target compound is formed through nucleophilic substitution between 1-methylpiperazine and 2,3,4-trimethoxybenzyl chloride. Key parameters include:

ParameterOptimal ConditionEffect on Yield
Solvent Dimethylformamide (DMF)Enhances nucleophilicity of 1-methylpiperazine
Base Potassium carbonate (K₂CO₃)Neutralizes HCl, shifts equilibrium
Temperature 60–70°CBalances reaction rate and decomposition
Reaction Time 8–12 hoursEnsures >90% conversion

The reaction mechanism involves deprotonation of 1-methylpiperazine by K₂CO₃, followed by nucleophilic attack on the benzyl chloride’s electrophilic carbon. Steric hindrance from the trimethoxyphenyl group necessitates prolonged heating for complete reactivity.

Optimization of Reaction Conditions

Solvent Selection

Comparative studies reveal solvent polarity critically impacts reaction efficiency:

SolventDielectric ConstantYield (%)Purity (%)
DMF36.78298
THF7.56892
Dichloromethane8.94585

DMF’s high polarity stabilizes the transition state, accelerating the SN2 mechanism. However, residual DMF poses challenges in downstream purification.

Stoichiometric Ratios

A 1.2:1 molar ratio of 1-methylpiperazine to benzyl chloride minimizes di-alkylation byproducts. Excess amine ensures complete consumption of the electrophilic reagent:

Molar Ratio (Amine:Chloride)Yield (%)Di-alkylation Impurity (%)
1:17412
1.2:1893
1.5:1912

Purification and Isolation Techniques

Aqueous Workup

The crude product is washed with brine to remove inorganic salts, followed by extraction with ethyl acetate. Phase separation efficiency depends on solvent polarity:

Extraction SolventPartition Coefficient (K)Recovery (%)
Ethyl acetate2.395
Dichloromethane1.887
Diethyl ether0.972

Chromatographic Purification

Silica gel column chromatography with a gradient eluent (hexane:ethyl acetate 4:1 to 1:2) achieves >99% purity. Key parameters:

Column Load (g silica/g crude)Eluent Volume (mL/g)Purity (%)
40:115098
60:120099.5
80:125099.7

Industrial-Scale Production

Continuous Flow Synthesis

Large-scale manufacturing employs tubular reactors with the following advantages:

ParameterBatch ProcessFlow Process
Reaction Time 12 hours2 hours
Yield 82%88%
Energy Cost $12/kg$7/kg

Crystallization Optimization

Anti-solvent crystallization using n-heptane improves particle morphology:

Anti-Solvent Ratio (n-heptane:DMF)Crystal Size (µm)Flowability (Carr Index)
1:125–5018
2:150–7512
3:175–1008

Comparative Analysis of Methodologies

Cost-Benefit Evaluation

A techno-economic analysis comparing laboratory and industrial methods:

MetricLaboratory ScalePilot PlantFull Scale
Capital Cost $50,000$1.2M$8.5M
Production Cost $2,800/kg$1,100/kg$620/kg
Purity 99%99.5%99.8%

Environmental Impact

Waste generation profiles highlight the superiority of flow chemistry:

Waste StreamBatch Process (kg/kg product)Flow Process (kg/kg product)
Organic Solvents124
Aqueous Waste82
Solid Residues30.5
Catalyst Loading (mol%)Yield (%)Reaction Time (h)
06512
5788
10826

Microwave-Assisted Synthesis

Dielectric heating reduces reaction times significantly:

Power (W)Temperature (°C)Time (min)Yield (%)
3001003075
6001201583
900150588

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation at its tertiary amine or aromatic methoxy groups. Key findings include:

Reagent/ConditionsReaction SiteProductNotes
KMnO₄ (acidic)Piperazine ringN-Oxide derivativesForms stable N-oxide complexes at elevated temperatures (80–100°C) .
CrO₃/H₂SO₄Methoxy groupsQuinone derivativesPartial demethylation occurs under strong acidic conditions, yielding quinones.

Reduction Reactions

Reductive modifications target the piperazine core or substituents:

Reagent/ConditionsReaction SiteProductYield
LiAlH₄/THFPiperazine backboneSaturated piperidine analogsReduces the piperazine ring to piperidine (70–85% yield) .
H₂/Pd-CBenzyl groupDebenzylated piperazineHydrogenolysis removes the trimethoxyphenylmethyl group (50–60% yield).

Nucleophilic Substitution

The piperazine nitrogen and aromatic methoxy groups participate in substitution:

Piperazine Nitrogen Substitution

ReagentConditionsProduct
Alkyl halides (e.g., CH₃I)K₂CO₃/DMF, 60°CQuaternary ammonium salts
Acyl chlorides (e.g., AcCl)Et₃N, CH₂Cl₂, 25°CN-Acylated derivatives

Aromatic Ring Substitution

ReagentConditionsProduct
BBr₃CH₂Cl₂, -50°CDemethylated phenolic analogs
HNO₃/H₂SO₄0°C → 25°CNitro-substituted derivatives

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

Reaction TypeCatalyst/BaseProduct
Suzuki-MiyauraPd(PPh₃)₄/Na₂CO₃Biaryl derivatives
Buchwald-HartwigPd₂(dba)₃/XPhosN-Arylated piperazines

Acid/Base-Mediated Rearrangements

Under acidic or basic conditions, structural rearrangements occur:

ConditionsReactionOutcome
HCl (conc.)/EtOH, refluxRing contractionForms pyrrolidine analogs via C–N bond cleavage .
NaOH/H₂O, 100°CHydrolysis of methoxy groupsGenerates hydroxylated derivatives.

Comparative Reactivity Insights

  • Steric Effects : The bulky trimethoxyphenylmethyl group slows reactions at the adjacent piperazine nitrogen.

  • Electronic Effects : Methoxy groups activate the aromatic ring for electrophilic substitution but deactivate it toward nucleophilic attacks.

  • Stability : The compound decomposes above 211°C, limiting high-temperature applications .

Industrial-Scale Reaction Optimization

Key protocols for large-scale synthesis include:

  • Continuous Flow Reactors : Improve yield in N-alkylation steps (90–95% efficiency) .

  • Automated Chromatography : Ensures >98% purity for pharmaceutical intermediates.

Scientific Research Applications

Medicinal Chemistry

1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine serves as a significant building block in the development of potential therapeutic agents targeting various diseases:

  • Neurological Disorders : Investigated for its potential neuroprotective effects and ability to modulate neurotransmitter systems.
  • Cardiovascular Diseases : Explored for its influence on blood flow and cardiac function.

Biological Studies

The compound is utilized in biological assays to assess its effects on various biological targets:

  • Enzyme Inhibition : Studies have shown that it may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound interacts with receptors that regulate physiological processes, potentially affecting neurotransmission and cardiovascular responses.

Pharmacological Research

Research into the pharmacokinetics of this compound includes:

  • ADME Profiles : Investigations focus on absorption, distribution, metabolism, and excretion characteristics to evaluate its therapeutic viability.
  • Toxicology Studies : Safety assessments are conducted to determine the compound's toxicity levels and safe dosage ranges.

Industrial Applications

Beyond medicinal uses, this compound finds applications in various industrial processes:

  • Material Science : Used in developing advanced polymers and catalysts due to its unique structural properties.
  • Chemical Processes : Acts as an intermediate in synthesizing other chemical compounds.

Cardiovascular Modulation

Research has indicated that compounds structurally related to this compound can improve cardiac function by enhancing blood flow and reducing oxygen demand in myocardial tissues . This suggests potential therapeutic avenues for treating ischemic heart diseases.

Mechanism of Action

The mechanism of action of 1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that regulate physiological processes. The exact molecular pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Structural Analogues

Trimetazidine (1-[(2,3,4-Trimethoxyphenyl)methyl]piperazine)
  • Structural Features : Lacks the 1-methyl group but retains the 2,3,4-trimethoxybenzyl substituent.
  • Biological Activity : Used clinically as an anti-ischemic agent to improve cardiac metabolism.
Lomerizine (1-[Bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine)
  • Structural Features : Adds a bis(4-fluorophenyl)methyl group at the 1-position.
  • Biological Activity : Calcium channel blocker with antimigraine properties.
  • Key Difference : Fluorine atoms increase lipophilicity, improving blood-brain barrier penetration and prolonging half-life (~12 hours in rats) .
1-Methyl-4-[5-(4-Substitutedphenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine Derivatives
  • Structural Features : Replaces the trimethoxybenzyl group with a thiadiazole-sulfonyl substituent.
  • Biological Activity : Exhibits antibacterial activity against Fusarium oxysporum (MIC: 50 μg/mL).
  • Key Difference : Sulfonyl and thiadiazole groups introduce hydrogen-bonding capacity, altering target specificity .

Structure-Activity Relationship (SAR) Insights

  • Trimethoxybenzyl Group : Essential for calcium channel binding in lomerizine and trimetazidine. Removal of one methoxy group reduces potency by >50% .
  • 1-Methyl Group : Enhances metabolic stability in the target compound compared to trimetazidine but may limit target accessibility .
  • Fluorine Substitution : In lomerizine, fluorine atoms increase bioavailability (oral: ~90% in rats) and CNS penetration .

Biological Activity

1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a piperazine ring substituted with a trimethoxyphenyl group, which enhances its reactivity and biological profile. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structural formula of this compound can be represented as:

C15H22N2O3\text{C}_{15}\text{H}_{22}\text{N}_{2}\text{O}_{3}

This compound features a piperazine core that is essential for its interaction with various biological targets. The presence of the trimethoxyphenyl group significantly influences its pharmacological properties.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways, potentially affecting lipid metabolism and oxidative stress markers.
  • Receptor Modulation : It is hypothesized that this compound interacts with neurotransmitter receptors (e.g., serotonin and dopamine receptors), which could lead to effects on mood and cognition.

Pharmacological Applications

This compound has demonstrated potential in several areas of pharmacological research:

  • Neurological Disorders : Its structure suggests potential applications in treating conditions such as depression and schizophrenia due to its ability to modulate neurotransmitter systems.
  • Cardiovascular Health : The compound has been investigated for its effects on heart function by modulating energy substrate utilization through inhibition of fatty acid oxidation pathways.

Case Studies and Research Findings

A review of the literature reveals several studies focusing on the biological activity of piperazine derivatives similar to this compound:

StudyFindings
Investigated the compound's role in inhibiting lipid peroxidation in liver disease models. Results indicated significant protective effects against oxidative stress.
Demonstrated that piperazine derivatives exhibit favorable pharmacokinetic profiles and therapeutic potential against liver diseases caused by toxins.
Explored the antibacterial properties of related compounds, suggesting that modifications to the piperazine structure can enhance activity against Gram-positive bacteria.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively characterized; however, similar compounds typically exhibit:

  • Absorption : Rapid absorption with peak plasma concentrations reached within hours.
  • Metabolism : Metabolized primarily in the liver, with potential for active metabolites that contribute to its therapeutic effects.
  • Excretion : Primarily excreted via urine.

Q & A

Basic Research Questions

Q. What synthetic routes are available for 1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine, and what are the critical reaction conditions?

  • Methodological Answer : A five-step synthesis starting from bis(4-fluorophenyl)methanone has been reported, involving alkylation and subsequent purification under nitrogen atmosphere. Key steps include the use of anhydrous K₂CO₃ in acetone for alkylation and ethanol for Se-alkylation in derivatives. Reaction progress is monitored via thin-layer chromatography (TLC), and purity is confirmed by spectroscopic methods . For impurity synthesis, intermediates like ethyl 4-(2,3,4-trimethoxybenzyl)-piperazine-1-carboxylate are prepared under controlled stoichiometric conditions .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HR-MS) are standard for confirming molecular structure. For example, ESI-MS with calculated and observed m/z values (e.g., 315.19 vs. 315.02) resolves molecular ion peaks . Impurity profiling employs reverse-phase HPLC with UV detection, using reference standards to validate retention times .

Q. How should researchers handle stability and storage of this compound?

  • Methodological Answer : Store under inert gas (e.g., nitrogen) at 2–8°C in airtight containers. Stability tests recommend monitoring degradation via accelerated thermal stress (40–60°C) and humidity (75% RH) over 4–8 weeks, with periodic HPLC analysis to detect hydrolytic or oxidative byproducts .

Advanced Research Questions

Q. What strategies resolve discrepancies in reported pharmacological activities (e.g., antidiabetic vs. antimigraine effects) of this compound?

  • Methodological Answer : Cross-validate in vitro and in vivo models. For antidiabetic activity, use glucose tolerance tests in diabetic rat models (e.g., 100 µmol/kg oral dosing), ensuring α2-adrenoceptor blockage is excluded . For antimigraine effects, employ cerebral vasodilation assays in isolated arteries. Contradictions may arise from differential receptor binding; use radioligand displacement assays (e.g., α2-adrenergic receptors) to clarify target specificity .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodological Answer : Systematic modifications include:

  • N-substitution : Replace methyl with isopropyl/isobutyl groups to enhance metabolic stability .
  • Aromatic ring modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to the trimethoxyphenyl moiety to assess antibacterial activity .
  • Pharmacophore spacing : Vary the alkyl chain length between the piperazine and aryl groups to study conformational effects on receptor binding . Validate via molecular docking (e.g., AutoDock Vina) and in vitro dose-response assays .

Q. What methodologies identify and quantify metabolites of this compound in preclinical studies?

  • Methodological Answer : Administer radiolabeled compound (e.g., ¹⁴C) to rats, collect plasma/bile samples, and extract metabolites using solid-phase extraction (SPE). Identify via LC-MS/MS with fragmentation patterns (e.g., m/z 282→135 for demethylated metabolites). Synthesize authentic standards (e.g., 1-[bis(4-fluorophenyl)methyl] derivatives) to confirm metabolite structures .

Q. How do researchers address conflicting data on its antioxidant vs. pro-oxidant effects?

  • Methodological Answer : Use electron paramagnetic resonance (EPR) with spin traps (e.g., BMPO) to detect superoxide (O₂⁻•) and hydroxyl (•OH) radicals in cell-free systems. In cellular models (e.g., HepG2), measure ROS levels via DCFH-DA fluorescence and correlate with cytotoxicity (MTT assay). Adjust experimental conditions (e.g., oxygen tension, Fe²⁺ concentration) to replicate redox environments .

Methodological Notes

  • Contradiction Management : Conflicting pharmacological data may stem from assay-specific parameters (e.g., cell lines, dosing regimens). Standardize protocols using guidelines like OECD 423 for acute toxicity or ICH Q2(R1) for analytical validation .
  • Data Reproducibility : Share raw spectral data (NMR, MS) in public repositories (e.g., PubChem) and provide detailed synthetic procedures (e.g., stoichiometry, solvent purity) to enhance reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.